3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Description
Properties
IUPAC Name |
(5Z)-3-(2-methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-8(2)7-14-11(15)10(13-12(14)16)6-9-4-3-5-17-9/h3-6,8H,7H2,1-2H3,(H,13,16)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGNZRVIUXLFO-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CS2)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CS2)/NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Based Cyclization
A foundational approach involves reacting isobutylamine with carbon disulfide under basic conditions to form N-isobutyl dithiocarbamate. Subsequent treatment with ethyl chloroacetate facilitates cyclization into 3-isobutyl-2-thioxo-4-imidazolidinone. This intermediate serves as the precursor for introducing the 5-(2-thienylmethylene) group.
Reaction Conditions :
One-Pot Pseudo-Multicomponent Synthesis
Building on methodologies from imidazolidinone optimizations, a streamlined one-pot approach combines isobutylamine, 2-thiophenecarboxaldehyde, and thiophosgene.
Reaction Mechanism
-
Schiff Base Formation : Isobutylamine and aldehyde condense to form an imine.
-
Cyclization : Thiophosgene introduces the thioxo group, closing the imidazolidinone ring.
-
Tautomerization : The exocyclic double bond shifts to the 5-position, stabilized by conjugation with the thiophene ring.
Conditions :
Comparative Analysis of Methods
Steric and Electronic Considerations
The isobutyl group introduces steric hindrance, necessitating optimized reaction conditions. In one study, increasing solvent polarity (e.g., switching from THF to DMF) improved yields by 12% for bulky N-alkyl groups. Electronic effects from the thiophene ring enhance conjugation, stabilizing the 5-methylene group and facilitating cyclization.
Characterization and Validation
Synthetic intermediates and the final compound are validated via:
Industrial Scalability and Environmental Impact
The one-pot method reduces waste generation by 40% compared to multi-step protocols. Green chemistry principles advocate for replacing THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
Scientific Research Applications
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has several notable applications in scientific research:
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL.
- Enzyme Inhibition : It has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. A study demonstrated an IC50 value of 3.5 µM, making it more effective than standard inhibitors like kojic acid .
Biological Studies
- The compound interacts with specific molecular targets, potentially modifying protein functions through covalent bonding with nucleophilic residues. This interaction can influence various cellular pathways, making it a candidate for further biological investigations.
Material Science
- Due to its unique structure, this compound is explored for developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions enhances its utility in creating complex molecular architectures.
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of this compound on mushroom tyrosinase. The compound demonstrated an IC50 value significantly lower than that of kojic acid, suggesting potential applications in skin whitening treatments .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against multiple bacterial strains including Pseudomonas aeruginosa. Results indicated an MIC of 50 µg/mL against these pathogens, highlighting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The thienylmethylene group can interact with enzyme active sites, potentially inhibiting their activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolidinone derivatives vary significantly based on substituents at positions 3 and 3. Below is a detailed comparison of structural analogs, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Selected Imidazolidinone Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- The 2-thienylmethylene group in the target compound may enhance π-π stacking interactions in biological systems compared to phenyl or aliphatic substituents .
- Compound 7e (4-phenylbenzylidene substituent) demonstrates significant insulin-sensitizing activity due to its extended aromatic system, which likely improves binding to allosteric kinase sites .
Synthetic Routes :
- The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazide derivatives with thiophene-containing aldehydes, similar to methods described for phenylmethylene analogs .
- In contrast, compound 7e was synthesized via Edman degradation-like conditions using glycine and arylisothiocyanates, yielding higher steric bulk at position 5 .
Reactivity with Metal Complexes: Unlike 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone, which reacts with PdCl₂ to form complexes, the target compound’s thienyl group could alter coordination behavior due to sulfur’s lone pairs .
Biological Activity
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone (IBT) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of IBT, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N2OS2
- Molecular Weight : 266.4 g/mol
- CAS Number : 663203-91-6
Synthesis
IBT is synthesized through the condensation of isobutylamine with a thienylmethylene derivative, typically under basic conditions using solvents like ethanol. The reaction involves heating to reflux, followed by filtration and recrystallization to isolate the product.
The biological activity of IBT is attributed to its ability to interact with various molecular targets within cells. The thienylmethylene group may bind to enzyme active sites, potentially inhibiting their function. Additionally, the thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in protein activity and cellular pathways.
Antimicrobial Activity
Research indicates that IBT exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, one study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .
Enzyme Inhibition
IBT has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as a tyrosinase inhibitor, which is crucial for melanin production in skin cells. The IC50 value for IBT in inhibiting mushroom tyrosinase was found to be significantly lower than that of standard inhibitors like kojic acid, indicating its potential for applications in skin whitening products .
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of IBT on mushroom tyrosinase using various concentrations (1–20 µM). The results showed that IBT had an IC50 value of 3.5 µM, making it approximately five times more effective than kojic acid (IC50 = 17.68 µM). This suggests that IBT could be a potent candidate for treating hyperpigmentation disorders .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, IBT was tested against multiple bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The results indicated that IBT exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| Kojic Acid | Phenolic | 17.68 | Tyrosinase Inhibitor |
| IBT | Imidazolidinone | 3.5 | Tyrosinase Inhibitor |
| Other Analog | Thiazolidinone | Varies | Antimicrobial |
Q & A
What are the common synthetic routes for preparing 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, thiosemicarbazide derivatives react with aldehydes (e.g., 2-thiophenecarboxaldehyde) to form thiosemicarbazones, which undergo cyclization with reagents like ethyl chloroacetate in the presence of a base (e.g., anhydrous sodium acetate). This method is analogous to the preparation of 3-arylidene-2-thiohydantoins, where cyclocondensation is a key step . Modifications to the isobutyl group may require alkylation or substitution at the imidazolidinone nitrogen.
How is the crystal structure of this compound determined experimentally?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For structurally similar compounds (e.g., 5-phenyl-2-thioxo-4-imidazolidinone), XRD revealed space group P1 with cell parameters a, b, c, and angles α, β, γ. Hydrogen bonding networks (e.g., N–H···S and N–H···O interactions) stabilize the crystal lattice. Refinement using software like SHELX yields an R value <0.05 for high-confidence structural assignments .
What factors influence the coordination chemistry of this compound with transition metals like palladium(II)?
Level: Advanced
Methodological Answer:
The reactivity depends on the metal salt’s ligand substitution kinetics. For instance, PdCl₂ reacts with the thioxo group to form complexes, while K₂[PdCl₄] shows no reaction due to rapid ligand substitution (e.g., Cl⁻ replaced by DMSO), preventing coordination . Solvent polarity, temperature, and steric hindrance from the isobutyl/thienyl groups also modulate reaction pathways. Mechanistic studies using UV-Vis spectroscopy and kinetic modeling (e.g., first-order rate constants) are critical .
How can contradictory kinetic data in coordination reactions be analyzed?
Level: Advanced
Methodological Answer:
Contradictions often arise from competing reaction pathways. For example, PdCl₂(dmso-S)₂ may form stable complexes, while K₂[PdCl₄] does not due to solvent coordination. To resolve this:
Compare rate constants (k) under varied conditions (solvent, temperature).
Use stopped-flow spectroscopy to capture intermediate species.
Perform DFT calculations to assess ligand substitution energetics (e.g., exact exchange functionals like B3LYP) .
What methodologies evaluate the bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
- In vitro assays: Schistosomicidal activity is tested against Schistosoma mansoni using motility inhibition assays . Antitumor potential is assessed via cell viability assays (e.g., MTT) with IC₅₀ calculations.
- Interaction studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets (e.g., enzymes or DNA).
- SAR analysis: Modifying the thienyl or isobutyl groups and testing derivatives reveals pharmacophore requirements .
How can computational methods predict the electronic properties and reactivity of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electron density maps to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Thermodynamic stability via atomization energy comparisons (average deviation ~2.4 kcal/mol in similar systems) .
What analytical techniques confirm the compound’s purity and structural integrity post-synthesis?
Level: Basic
Methodological Answer:
- Chromatography: HPLC or TLC with UV detection monitors reaction progress.
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to thienyl (δ ~7.1–7.5 ppm) and imidazolidinone (δ ~3.5–4.5 ppm) protons.
- FT-IR: Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹.
- Mass spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .
How does substituent modification (e.g., thienyl vs. phenyl) impact biological activity?
Level: Advanced
Methodological Answer:
- Thienyl groups enhance π-stacking with biomolecular targets (e.g., DNA intercalation) compared to phenyl.
- Isobutyl chains influence lipophilicity (logP), affecting membrane permeability.
- Method: Synthesize analogs (e.g., 5-phenyl derivatives) and compare bioactivity in dose-response assays. QSAR models quantify substituent effects .
What safety precautions are recommended for handling this compound?
Level: Basic
Methodological Answer:
- Use PPE (gloves, goggles) due to potential sulfur-related irritancy.
- Work in a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at –20°C to prevent degradation. Refer to SDS sheets for spill management and disposal .
How can structural analogs be designed to improve pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Bioisosteric replacement: Substitute thienyl with furan or pyrole to modulate solubility.
- Prodrug strategies: Introduce hydrolyzable groups (e.g., esters) at the imidazolidinone nitrogen.
- Metabolic stability: Use hepatic microsome assays to identify metabolic hotspots (e.g., thioamide oxidation) and block them with fluorine substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
